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molecular formula C11H12O3 B1402990 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS No. 25934-52-5

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Cat. No. B1402990
M. Wt: 192.21 g/mol
InChI Key: MLAZVBDTWHMFRL-UHFFFAOYSA-N
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Patent
US09321726B2

Procedure details

In WO9501338 the reaction of 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde with chlorodifluoromethane in the presence of sodium hydroxide and benzyl-trimethylammonium chloride (BTMA) in dioxane/water leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde, which by oxidation with sodium chlorite and sulphamic acid yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid. Chlorination of this acid with thionyl chloride in reflux toluene provides the corresponding acyl chloride, which is finally condensed with 3,5-dichloropyridine-4-amine in the presence of sodium hydride in tetrahydrofuran to thus reach roflumilast (I). These procedures are set out in Scheme 1.
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[Compound]
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dioxane water leads
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Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[O:5]C2C=C(C=CC=2O)C=O)CC1.ClC(F)F.[OH-].[Na+].[CH:21]1([CH2:24][O:25][C:26]2[CH:27]=[C:28]([CH:31]=[CH:32][C:33]=2[O:34][CH:35]([F:37])[F:36])[CH:29]=[O:30])[CH2:23][CH2:22]1.Cl([O-])=O.[Na+].S(=O)(=O)(O)N>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1>[CH:21]1([CH2:24][O:25][C:26]2[CH:27]=[C:28]([CH:31]=[CH:32][C:33]=2[O:34][CH:35]([F:36])[F:37])[C:29]([OH:5])=[O:30])[CH2:23][CH2:22]1 |f:2.3,5.6,8.9|

Inputs

Step One
Name
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Type
reactant
Smiles
C1(CC1)COC=1C=C(C=O)C=CC1O
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Type
reactant
Smiles
ClC(F)F
Name
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0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
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0 (± 1) mol
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reactant
Smiles
C1(CC1)COC=1C=C(C=O)C=CC1OC(F)F
Name
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reactant
Smiles
Cl(=O)[O-].[Na+]
Name
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reactant
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S(N)(O)(=O)=O
Name
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Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
dioxane water leads
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C(=O)O)C=CC1OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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